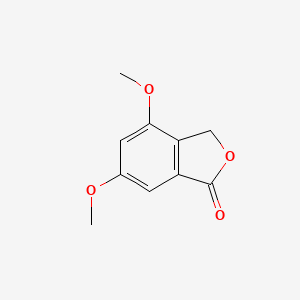

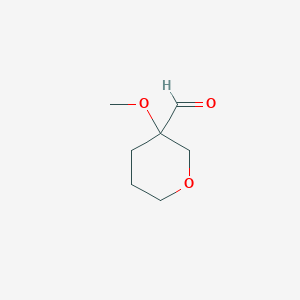

![molecular formula C11H19NO2S B2784716 tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate CAS No. 2228763-79-7](/img/structure/B2784716.png)

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

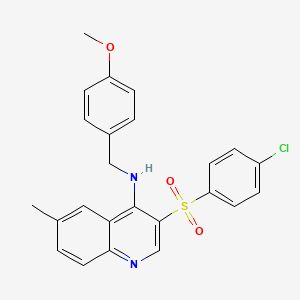

“tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .

Molecular Structure Analysis

The molecular structure of this compound is unique due to its spirocyclic scaffold. This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C11H19NO5S), molecular weight (277.34), and its form (powder). It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Researchers have synthesized novel cyclic amino acid esters, including tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and characterized their molecular structures using 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis (Moriguchi et al., 2014). These studies are crucial for understanding the chemical and physical properties of spirocyclic compounds, which are important for their applications in medicinal chemistry and drug design.

Drug Discovery Applications

The construction of multifunctional modules for drug discovery has been highlighted, where novel thia/oxa-azaspiro[3.4]octanes are synthesized through robust and step-economic routes (Li, Rogers-Evans, & Carreira, 2013). These spirocycles are designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, showcasing the potential of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate analogs in the development of new therapeutic agents.

Mechanistic Insights and Chemical Transformations

Research on the photochemical and thermal rearrangement of oxaziridines provides experimental evidence supporting the stereoelectronic control theory, which is essential for understanding the regioselectivities observed in the rearrangement reactions of spirocyclic compounds (Lattes et al., 1982). Such mechanistic insights are fundamental for designing novel synthetic strategies and for the selective modification of complex molecules in organic synthesis.

Anticancer Activity

The synthesis and investigation of anticancer activity of new 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine, and 1,3,4-thiadiazole compounds showcase the biological applications of these compounds. Some synthesized compounds showed moderate to high inhibition activities against various cancer cell lines, indicating the potential of this compound analogs in anticancer drug development (Flefel et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-6-11(7-8)12-4-5-15-11/h8,12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKJSZIFSLRRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

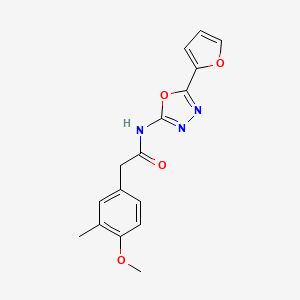

![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)

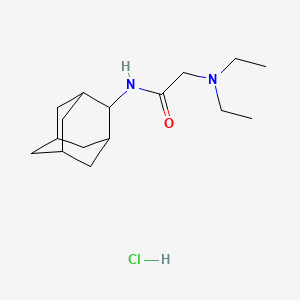

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)

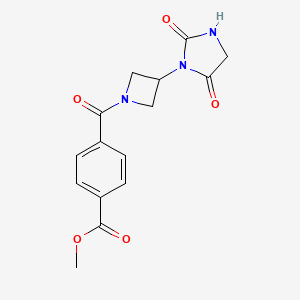

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)